2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol1. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, specific synthesis information for “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” was not found in the search results. However, pyrimidinamine derivatives, which this compound is a part of, have been synthesized using various methods2. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism2.
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a furan ring and a cyclopropyl group1. Unfortunately, specific structural analysis information for this compound was not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” were not found in the search results. However, pyrimidinamine derivatives, which this compound is a part of, have been involved in various chemical reactions2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” are not explicitly mentioned in the search results. However, it has a molecular weight of 201.22 g/mol1.
Scientific Research Applications
Application 1: Fungicidal Activity
- Specific Scientific Field: Medicinal Chemistry, Agriculture
- Summary of the Application: Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
- Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Antiviral Research
- Specific Scientific Field: Medicinal Chemistry, Virology
- Summary of the Application: Indole derivatives, which include compounds like “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, have been found to possess various biological activities, including antiviral properties . This has created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application or Experimental Procedures: Various indole derivatives were synthesized and tested for in vitro antiproliferative activity . The compounds were evaluated against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Application 2: Antiviral Research
- Specific Scientific Field: Medicinal Chemistry, Virology
- Summary of the Application: Indole derivatives, which include compounds like “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine”, have been found to possess various biological activities, including antiviral properties . This has created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application or Experimental Procedures: Various indole derivatives were synthesized and tested for in vitro antiproliferative activity . The compounds were evaluated against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Safety And Hazards
Specific safety and hazard information for “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” was not found in the search results. It is important to note that this compound is not intended for human or veterinary use and is available for research use only1.
Future Directions
The future directions of “2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine” are not explicitly mentioned in the search results. However, pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides2. They have been a hot topic in the pesticide field for many years because of their excellent biological activity2.
properties
IUPAC Name |
2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIUHXFMDJPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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